6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Santilli et al. (1975) highlights the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, demonstrating their effectiveness against Escherichia coli and other gram-negative bacteria through a pro-drug mechanism, suggesting potential antibiotic applications (Santilli, Scotese, & Yurchenco, 1975).
Mohamed et al. (2008) synthesized pyridines, oxazines, and thiazoles from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones, showing some compounds exhibited antimicrobial activities comparable to Ampicillin®, pointing to their potential as novel antimicrobial agents (Mohamed, Youssef, Amr, & Kotb, 2008).
Novel Synthesis Methods
Singh and Lesher (1990) described a novel synthesis of 1,6‐naphthyridin‐2(1H)‐ones, providing a new method for preparing these compounds which could be of interest for further pharmacological exploration (Singh & Lesher, 1990).
Mahesh et al. (2004) conducted a study on microwave-assisted synthesis of 1,8-naphthyridine derivatives as serotonin 5-HT3 receptor antagonists, indicating their potential therapeutic use in treating gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh, Perumal, & Vijaya Pandi, 2004).
Chemical Synthesis and Applications
- The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate by Kiely (1991) demonstrates the intricate synthetic routes possible for naphthyridine derivatives, potentially for the development of new pharmaceuticals (Kiely, 1991).
Mécanisme D'action
Target of Action
The primary targets of 6-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile are Topoisomerase II alpha (TopoIIα) and Topoisomerase II beta (TopoIIβ) . These enzymes play a crucial role in DNA replication and transcription by controlling the topological states of DNA.
Mode of Action
This compound interacts with its targets, TopoIIα and TopoIIβ, inhibiting their activity . This inhibition leads to the induction of cell cycle arrest at the G2-M phase .
Biochemical Pathways
The inhibition of TopoIIα and TopoIIβ by this compound affects the DNA replication and transcription pathways . The downstream effects include the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The compound is a derivative of nalidixic acid , which suggests that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the inhibition of TopoIIα and TopoIIβ, leading to cell cycle arrest at the G2-M phase .
Propriétés
IUPAC Name |
6-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-25-11-16(18(27)15-5-4-12(2)23-19(15)25)21(29)26-7-6-17-14(10-26)8-13(9-22)20(28)24-17/h4-5,8,11H,3,6-7,10H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKJRDIDDPVFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.